molecular formula C10H11ClN2O2 B11100711 ethyl (2E)-2-(3-chlorobenzylidene)hydrazinecarboxylate

ethyl (2E)-2-(3-chlorobenzylidene)hydrazinecarboxylate

Cat. No.: B11100711
M. Wt: 226.66 g/mol
InChI Key: KEPBMVOWLHWONN-KPKJPENVSA-N
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Description

ETHYL 2-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE: is a chemical compound known for its unique structure and potential applications in various fields. This compound features an ethyl ester group, a hydrazinecarboxylate moiety, and a chlorophenyl group, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE typically involves the condensation of ethyl hydrazinecarboxylate with an appropriate aldehyde or ketone. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration or extraction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: ETHYL 2-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted chlorophenyl derivatives .

Scientific Research Applications

ETHYL 2-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL 2-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

  • Methyl 2-[(E)-(2-chlorophenyl)methylidene]-1-hydrazinecarboxylate
  • Ethyl 2-[(E)-(4-chlorophenyl)methylidene]-1-hydrazinecarboxylate

Comparison: ETHYL 2-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE is unique due to its specific chlorophenyl substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable molecule for research and development .

Properties

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.66 g/mol

IUPAC Name

ethyl N-[(E)-(3-chlorophenyl)methylideneamino]carbamate

InChI

InChI=1S/C10H11ClN2O2/c1-2-15-10(14)13-12-7-8-4-3-5-9(11)6-8/h3-7H,2H2,1H3,(H,13,14)/b12-7+

InChI Key

KEPBMVOWLHWONN-KPKJPENVSA-N

Isomeric SMILES

CCOC(=O)N/N=C/C1=CC(=CC=C1)Cl

Canonical SMILES

CCOC(=O)NN=CC1=CC(=CC=C1)Cl

Origin of Product

United States

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